6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-8-13-17-10(2)14(15(16)19(13)18-9)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOULDLGKSENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones. The process can be carried out under reflux conditions in the presence of a catalyst such as potassium hydrogen sulfate (KHSO₄) in aqueous media . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Comparison of Select Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Key Findings from Research
CRF1 Receptor Antagonism :
- MPZP (a close analogue) inhibits CRF1 receptors with subcutaneous efficacy in anxiety models (10 mg/kg, b.i.d.), reducing amygdalar FAAH activity .
- The methoxy and methyl groups at position 3 in MPZP enhance receptor binding compared to the target compound’s 6-methoxyphenyl group, suggesting positional sensitivity in CRF1 modulation.
Anti-Mycobacterial Activity :
- Derivatives with 3-(4-fluorophenyl) and 5-aryl substitutions (e.g., Compound 34: 5-(4-methoxyphenyl)) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) .
- The pyridin-2-ylmethyl group at position 7 improves solubility and target engagement compared to simpler amines.
Anti-Wolbachia and Kinase Inhibition: Analogues like 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 3) are synthesized for anti-Wolbachia activity, targeting filarial parasites . Triazolopyrimidines with 7-anilino substitutions (e.g., 7a) show kinase inhibition, underscoring the scaffold’s adaptability .
Biological Activity
6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core with a methoxyphenyl substituent that contributes to its biological properties.
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines have been extensively studied. The following sections summarize key findings regarding the specific activities of this compound.
Anticancer Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells through various pathways. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance potency against specific cancer types.
- Case Study: In vitro studies demonstrated that this compound showed promising results in inhibiting proliferation in various cancer cell lines, including breast and lung cancer models. The compound was found to have an EC50 value in the low nanomolar range, indicating high potency.
| Cell Line | EC50 (nM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 20 | Inhibition of growth |
| A549 (Lung) | 15 | Induction of apoptosis |
Enzyme Inhibition
This compound has been identified as an inhibitor of certain kinases involved in cancer progression:
- Target Enzymes: It selectively inhibits receptor tyrosine kinases (RTKs) and has shown efficacy against BRAF(V600E) mutations.
- In Vitro Assays: Enzymatic assays confirmed that this compound effectively inhibits kinase activity at nanomolar concentrations.
Anti-inflammatory and Antibacterial Activities
Beyond anticancer effects, pyrazolo derivatives have also displayed anti-inflammatory and antibacterial properties:
- Anti-inflammatory Effects: Studies have shown that this compound reduces pro-inflammatory cytokine levels in cell models.
- Antibacterial Activity: Preliminary tests indicated moderate antibacterial effects against Gram-positive bacteria.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of substituted pyrazole precursors with β-diketones or cyanopyridines under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
- Step 3 : Amine functionalization at the 7-position using alkylation or reductive amination, often with NaBH₃CN or H₂/Pd-C in THF .
- Key Optimization : Solvent polarity (e.g., DMF vs. dichloromethane) and temperature gradients significantly impact yield (reported 60–75%) and purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrimidine ring protons at δ 6.5–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 336.17 for C₁₉H₂₀N₄O) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl or fluorophenyl) to assess impacts on solubility and target binding. highlights that electron-withdrawing groups (e.g., Cl) enhance kinase inhibition but reduce aqueous solubility .
- Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate direct target effects from off-target toxicity. For example, reports IC₅₀ values <1 µM against TB1 kinase but requires counter-screening for hERG liability .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets, validated by mutagenesis (e.g., Kd values via SPR) .
Q. How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Compound Stability : Verify stability in assay buffers (e.g., pH 7.4 PBS, 37°C) via LC-MS to rule out degradation artifacts. notes that dimethyl groups at positions 2/5 improve metabolic stability .
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays, as variations alter apparent inhibition .
- Batch Consistency : Compare multiple synthetic batches for purity (>98% by HPLC) and counterion effects (e.g., HCl salt vs. free base) .
Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow for cyclocondensation steps, reducing reaction time (from 12 hours to 2 hours) and improving reproducibility .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on mesoporous silica) for Suzuki couplings, achieving >90% recovery and minimizing metal contamination .
- Crystallization Optimization : Employ antisolvent crystallization (e.g., water in DMF) to enhance purity (>99%) and particle size uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
